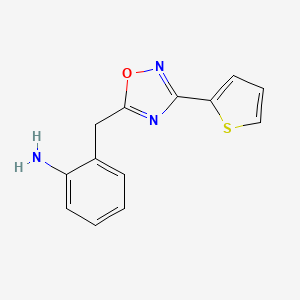

2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline

Descripción general

Descripción

2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline is a heterocyclic compound that features a thiophene ring, an oxadiazole ring, and an aniline moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene and aniline groups. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) on the aniline ring participates in nucleophilic substitution reactions. This site is reactive toward electrophilic reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Key examples :

-

Alkylation : Reaction with methyl iodide in the presence of K₂CO₃ yields N-methyl derivatives .

-

Acylation : Treatment with acetyl chloride forms acetamide derivatives, enhancing solubility for biological assays.

Reaction conditions :

| Reaction Type | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | DMF | 80°C | 75% |

| Acylation | AcCl, Et₃N | THF | RT | 82% |

Cyclization and Ring-Opening Reactions

The 1,2,4-oxadiazole ring undergoes cycloaddition or cleavage under specific conditions:

-

Acid Hydrolysis : In HCl/EtOH, the oxadiazole ring opens to form a diamide intermediate .

-

Thermal Rearrangement : Heating above 150°C induces ring contraction to form imidazole derivatives .

Mechanistic pathway :

Cross-Coupling Reactions

The thiophene moiety enables metal-catalyzed coupling reactions, such as:

-

Suzuki Coupling : Reacts with arylboronic acids using Pd(PPh₃)₄ to form biaryl derivatives .

-

Sonogashira Coupling : Forms alkynylated products with terminal alkynes in the presence of CuI.

Optimized conditions for Suzuki coupling :

| Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 90°C | 88% |

Oxidation and Reduction

-

Thiophene Oxidation : Treatment with m-CPBA oxidizes the thiophene sulfur to sulfoxide or sulfone.

-

Amine Reduction : The -NH₂ group can be reduced to -NH under hydrogenation conditions (H₂/Pd-C) .

Oxidation outcomes :

| Oxidizing Agent | Product | Yield |

|---|---|---|

| m-CPBA | Sulfoxide | 65% |

| H₂O₂/Fe³⁺ | Sulfone | 58% |

Synthetic Methodologies

Industrial-scale synthesis employs:

-

Continuous Flow Reactors : For oxadiazole ring formation (90% yield).

-

Microwave-Assisted Synthesis : Reduces reaction time from 12 h to 30 min .

Comparison of methods :

| Method | Time | Yield | Cost |

|---|---|---|---|

| Conventional Heating | 8 h | 75% | Low |

| Microwave | 0.5 h | 89% | High |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown significant potential in medicinal chemistry due to its anticancer properties. Studies indicate that derivatives of 1,2,4-oxadiazoles exhibit promising anticancer activities against various cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Human cervical carcinoma (HeLa) | 9.27 |

| Colon adenocarcinoma (Caco-2) | 2.76 |

| Renal cancer (RXF 486) | 1.143 |

These findings suggest that the compound can inhibit tumor growth effectively, particularly in renal and cervical cancers.

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole structures possess antimicrobial properties. The incorporation of the thiophene group may enhance the activity against various pathogens, making it a candidate for developing new antimicrobial agents .

Material Science

In material science, derivatives of this compound could be utilized in the development of organic semiconductors and photovoltaic materials due to their electronic properties stemming from the heterocyclic structures . The unique electronic characteristics imparted by the thiophene and oxadiazole rings can lead to improved charge transport properties in organic electronic devices.

Case Study 1: Anticancer Screening

A study conducted on a series of oxadiazole derivatives, including this compound, evaluated their efficacy against multiple cancer cell lines. The results demonstrated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted anticancer agent.

Case Study 2: Synthesis and Characterization

Research focusing on the synthesis of this compound revealed that it can be synthesized through a series of reactions involving cyclization and condensation techniques. The synthesis process was optimized for yield and purity using flow chemistry methods, which are advantageous for scaling up production in pharmaceutical applications .

Mecanismo De Acción

The mechanism of action of 2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere for amides, potentially enhancing the compound’s stability and bioavailability .

Comparación Con Compuestos Similares

Similar Compounds

Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-amine.

Oxadiazole derivatives: Compounds like 3,5-dimethyl-1,2,4-oxadiazole and 3-phenyl-1,2,4-oxadiazole.

Uniqueness

2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline is unique due to the combination of the thiophene and oxadiazole rings with an aniline moiety.

Actividad Biológica

The compound 2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline , with the chemical formula CHNOS and a molecular weight of 257.31 g/mol, is a derivative of oxadiazole that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Oxadiazole Ring : The initial step often includes cyclization reactions to create the 1,2,4-oxadiazole structure.

- Introduction of the Thiophenyl Group : This is achieved through condensation reactions.

- Functionalization : The final step involves attaching the aniline moiety to yield the target compound.

Biological Activity

Research indicates that compounds containing oxadiazole and thiophene moieties exhibit a range of biological activities, including:

Anticancer Activity

Studies have shown that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance:

- A review highlighted that various oxadiazole derivatives demonstrated cytotoxic effects against multiple human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with varying IC values .

- A specific study noted that compounds similar to this compound showed promising activity against resistant strains of Mycobacterium tuberculosis, suggesting potential for broader therapeutic applications .

Antimicrobial Properties

Compounds within this class have also been evaluated for their antimicrobial efficacy:

- The presence of the thiophenyl group enhances biological activity against various bacterial strains .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of oxadiazole derivatives:

| Study | Compound | Cell Line | IC (µM) | Activity |

|---|---|---|---|---|

| 3a | M. tuberculosis | 1.63 | Active against monoresistant strains | |

| 5a | MCF-7 | <0.5 | Induces apoptosis | |

| 7a | A549 | 4.37 ± 0.7 | Significant anticancer activity |

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

Propiedades

IUPAC Name |

2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS/c14-10-5-2-1-4-9(10)8-12-15-13(16-17-12)11-6-3-7-18-11/h1-7H,8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSAXMRWTBCLGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.